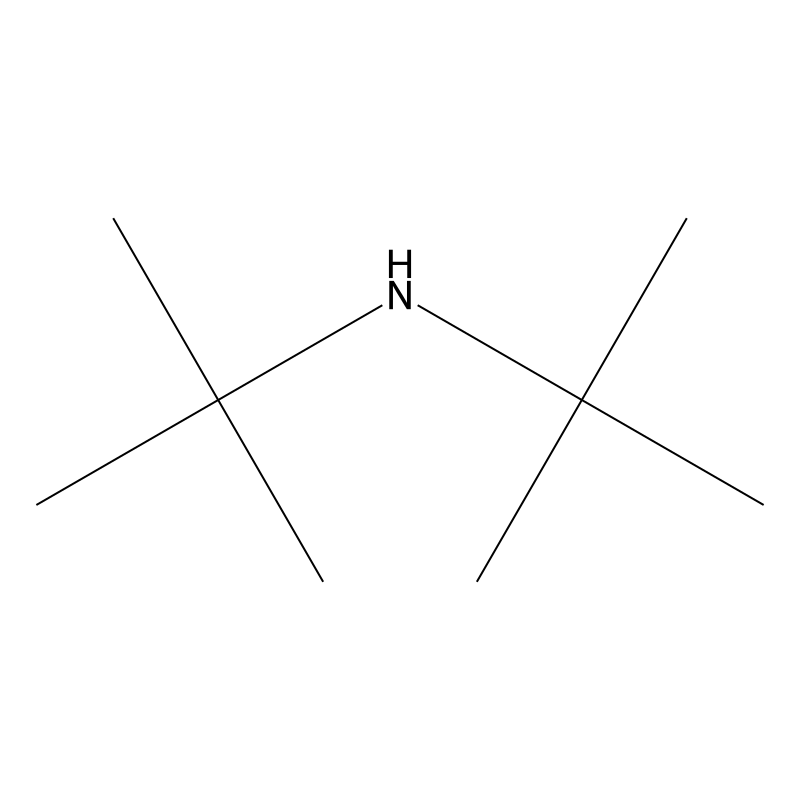

Di-tert-butylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Di-tert-butylamine is a secondary amine featuring two tert-butyl groups attached to a nitrogen atom. This structure imparts unique steric properties, making it a non-nucleophilic base. The compound is generally colorless and has a characteristic amine-like odor. Due to the steric hindrance provided by the tert-butyl groups, di-tert-butylamine exhibits low reactivity towards certain electrophiles, such as benzoyl chloride, while still being able to react with others like acetyl chloride .

- It reacts with acetyl chloride to form di-tert-butylammonium chloride.

- It can be converted into N-nitroso- and N-chloro-di-tert-butylamine through specific reactions, yielding high percentages (89% and 90%, respectively) of these derivatives .

- The compound is also involved in reduction processes; for instance, N-chloro-di-tert-butylamine can be reduced back to di-tert-butylamine using sodium .

Di-tert-butylamine can be synthesized through various methods:

- One common method involves the reaction of 2-methyl-2-nitropropane with reducing agents to yield di-tert-butylamine in moderate yields (approximately 54%) .

- Another approach includes the reduction of di-tert-butyliminoxyl using phenylhydrazine .

- Additionally, it can be prepared from tert-butylamine through further alkylation processes.

Di-tert-butylamine finds applications in several fields:

- It is used as a non-nucleophilic base in organic synthesis.

- The compound serves as an intermediate in the production of other amines and nitrogen-containing compounds.

- It can be utilized in the synthesis of specific pharmaceuticals and agrochemicals due to its unique steric properties.

Interaction studies involving di-tert-butylamine often focus on its role as a base and its reactivity with various electrophiles. Its steric hindrance limits its ability to participate in certain nucleophilic substitution reactions but allows it to act effectively in other contexts, such as forming salts or coordinating with metal ions.

Di-tert-butylamine shares similarities with several other amines but is distinguished by its unique structure and properties. Below are some comparable compounds:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Tert-Butylamine | (CH₃)₃CNH₂ | Colorless liquid; more reactive than di-tert-butylamine |

| N-Butylamine | CH₃(CH₂)₃NH₂ | Linear structure; less sterically hindered |

| Sec-Butylamine | CH₃CH(CH₃)CH₂NH₂ | Branched structure; moderate reactivity |

| Isobutylamine | (CH₃)₂CHCH₂NH₂ | Less sterically hindered than di-tert-butylamine |

Uniqueness: Di-tert-butylamine's significant steric hindrance makes it a non-nucleophilic base, which sets it apart from other amines that may readily engage in nucleophilic reactions.

The synthesis of di-tert-butylamine through classical routes from tertiary alkyl halides represents one of the fundamental approaches to preparing this sterically hindered secondary amine [1]. The most established classical method involves the reduction of 2-methyl-2-nitropropane, which can be prepared from tertiary alkyl precursors [1]. This synthetic pathway was developed as an improved method that achieves yields of approximately 54% for di-tert-butylamine formation [1].

The classical synthetic route begins with the preparation of 2-methyl-2-nitropropane as the key intermediate [1]. The reduction process involves treating 2-methyl-2-nitropropane under carefully controlled conditions to form the desired di-tert-butylamine product [1]. This methodology represents a significant advancement over earlier approaches that suffered from low yields and harsh reaction conditions [1].

Alternative classical approaches have explored the use of tertiary alkyl halides in substitution reactions with ammonia or primary amines [2]. The mechanistic pathway typically involves nucleophilic substitution at the tertiary carbon center, though this approach faces challenges due to the steric hindrance around the tertiary carbon atoms [2]. The classical synthesis through tertiary butyl chloride formation has been documented as proceeding via an SN1 mechanism due to the stability of the tertiary carbocation intermediate [2].

The traditional Ritter reaction pathway, while historically important for tertiary amine synthesis, has shown limitations for di-tert-butylamine preparation due to the formation of significant waste products [3] [4]. This reaction involves the addition of hydrogen cyanide and water to olefins or the substitution reaction of alcohols with hydrogen cyanide and water, followed by hydrolysis to yield the desired amine [4]. However, the process requires nearly equimolar quantities of sulfuric acid as catalyst and produces formic acid as a by-product, making it less attractive for industrial applications [4].

The classical urea-based synthesis route represents another important historical approach [3]. This method involves the initial formation of tert-butyl urea through the reaction of methyl tert-butyl ether with urea in the presence of concentrated sulfuric acid [3]. The tert-butyl urea intermediate is then subjected to alkaline hydrolysis to produce tert-butylamine, which can be further processed to di-tert-butylamine [3]. This approach achieves yields above 90% for the urea formation step and over 98% for the hydrolysis step [3].

| Classical Synthesis Method | Starting Material | Key Intermediate | Reported Yield | Reference |

|---|---|---|---|---|

| Nitropropane Reduction | 2-methyl-2-nitropropane | - | 54% | [1] |

| Urea Hydrolysis Route | Methyl tert-butyl ether | tert-butyl urea | >90% (urea formation) | [3] |

| Ritter Reaction | Isobutylene/HCN | Formamide derivative | Variable | [4] |

Modern Catalytic Approaches Using Transition Metals

Modern catalytic approaches for di-tert-butylamine synthesis have revolutionized the field through the application of transition metal catalysis, particularly focusing on palladium, rhodium, and nickel-based systems [5] [6] [7]. These methodologies offer significant advantages in terms of selectivity, reaction conditions, and overall efficiency compared to classical approaches.

Nickel-catalyzed photoredox reactions have emerged as a particularly promising approach for the synthesis of di-tert-butylamine derivatives [5] [8]. The use of tert-butylamine as a bifunctional additive, acting simultaneously as both base and ligand, has proven highly effective in cross-coupling reactions [5]. This methodology employs nickel bromide diglyme complex in combination with 4CzIPN photocatalyst under visible light irradiation [5]. The tertiary alkyl group in tert-butylamine enhances coordination lability, facilitating efficient ligand exchange and turnover while minimizing undesired reductive byproduct formation [5].

The nickel-catalyzed system demonstrates exceptional performance with yields ranging from 78% to 94% for various cross-coupling reactions involving tert-butylamine derivatives [8]. The reaction conditions are notably mild, operating at room temperature under nitrogen atmosphere with photoirradiation through blue light-emitting diodes [8]. The catalyst loading can be reduced to as low as 1.25 mol% while maintaining high efficiency [8].

Palladium-catalyzed systems have shown remarkable versatility in the synthesis of complex amine structures [6] [9]. The development of palladacyclic precatalysts that incorporate electron-rich di-tert-butylphosphino biaryl ligands has enabled challenging transformations previously difficult to achieve [6]. These precatalysts are easily prepared and provide quantitative formation of the desired monoligated palladium zero species under basic conditions [6].

The palladium-catalyzed approach to amidine synthesis through tert-butyl isocyanide insertion represents another significant advancement [9]. Para-substituted iodobenzenes react with tert-butyl isocyanide and piperidine as nucleophiles in the presence of palladium-diphosphine catalysts to form both amidines and ketimine-amidines through single and double insertion pathways [9]. The reaction conversion correlates with the basicity of the diphosphine ligands, as reflected in natural bond orbital calculations [9].

Rhodium-catalyzed asymmetric hydroamination has demonstrated high selectivity for the formation of branched amine products [7] [10]. The rhodium(III)-catalyzed addition of benzamide carbon-hydrogen bonds to aromatic N-sulfonyl aldimines proceeds with excellent functional group compatibility [7]. The pyrrolidine amide directing group provides optimal yields of up to 80% isolated yield for α-branched amine products [7].

The rhodium-catalyzed asymmetric hydroamination of allyl amines using chiral BIPHEP-type ligands produces enantioenriched 1,2-diamines in good yields with excellent enantioselectivity [10]. The MeO-BIPHEP ligand system promotes the hydroamination reaction with only 1.2 equivalents of nucleophile required for high conversion [10].

| Catalyst System | Reaction Type | Typical Yield | Operating Conditions | Reference |

|---|---|---|---|---|

| Ni/4CzIPN Photoredox | Cross-coupling | 78-94% | Room temperature, visible light | [5] [8] |

| Pd-Palladacyclic | C-N/C-O coupling | Variable | Basic conditions | [6] |

| Pd/dppf | Isocyanide insertion | Quantitative conversion | Standard conditions | [9] |

| Rh(III)/Benzamide | C-H amination | 80% | 75°C, 20 hours | [7] |

| Rh/BIPHEP | Asymmetric hydroamination | High yield | Mild conditions | [10] |

Solid-Phase and Microwave-Assisted Synthesis Optimization

Solid-phase synthesis methodologies for di-tert-butylamine derivatives have been developed to address limitations of solution-phase approaches, particularly in terms of purification and scalability [11]. The solid-phase strategy employs Boc/tert-butyl protection schemes that are compatible with the steric requirements of di-tert-butylamine synthesis [11].

The solid-phase approach utilizes polymer-supported reagents and intermediates to facilitate the synthesis of functionalized amine derivatives [11]. This methodology offers significant advantages in terms of reaction workup and purification, as excess reagents and by-products can be removed through simple washing procedures [11]. The solid-phase synthesis strategy has been particularly valuable for the preparation of amine libraries where multiple derivatives are required [11].

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating di-tert-butylamine synthesis reactions [12] [13]. Microwave irradiation provides uniform volumetric heating through dielectric heating mechanisms, including dipolar polarization and ionic conduction [12]. This heating method results in faster and more selective reactions compared to conventional thermal heating [12].

The benefits of microwave-assisted synthesis include significant reductions in reaction times, often from hours or days to minutes or seconds, while simultaneously increasing product yields, purity, and atom efficiency [12]. The microwave methodology has been successfully applied to various reaction types relevant to di-tert-butylamine synthesis, including coupling reactions and condensation processes [12].

Comparative studies of conventional versus microwave-assisted synthesis have demonstrated reaction time reductions to as low as 1.04% of conventional methods while achieving yield improvements of up to 11% [12]. For example, triazole synthesis reactions that require 1440 minutes under conventional conditions can be completed in 15 minutes under microwave irradiation with higher yields [12].

The application of microwave technology to transition metal complex synthesis has shown particular promise [13]. Group 6 organometallic compounds can be synthesized in diglyme starting from metal carbonyls with reaction times reduced from 300 minutes to 3-40 minutes [13]. The combination of alcohols and borohydride salts provides ideal conditions for microwave heating due to the strong absorption of microwaves by hydroxyl groups and ionic conduction by borohydride salts [13].

Microwave-assisted synthesis conditions typically operate at 200 W power with temperatures ranging from 40-100°C [12]. The reaction vessels must be transparent to electromagnetic waves, and the uniform heating throughout the sample leads to reduced reaction times and increased yields [12]. Temperature control is critical, as superheating above the boiling point of solvents can occur under microwave conditions [12].

| Synthesis Method | Time Reduction | Yield Improvement | Operating Power | Temperature Range | Reference |

|---|---|---|---|---|---|

| MW vs Conventional | 99% reduction | Up to 11% increase | 200 W | 40-100°C | [12] |

| MW Metal Complex | 90% reduction | No significant change | 400 W | Variable | [13] |

| Solid-Phase Library | Not applicable | Improved purity | Not applicable | Standard | [11] |

Purification Techniques and Yield Optimization Strategies

The purification of di-tert-butylamine and related compounds requires specialized techniques due to the compound's volatility and basic nature [14] [15]. Distillation represents the primary purification method, though it must be carefully controlled to prevent decomposition and achieve high purity products [14].

Fractional distillation under reduced pressure has proven most effective for di-tert-butylamine purification [14]. The distillation process typically operates at temperatures around 100°C with pressures of approximately 100 torr [14]. The presence of hydrochloride salts, particularly tert-butylamine hydrochloride, can significantly complicate the distillation process by causing decomposition and depositing throughout the distillation system [14].

Filtration techniques play a crucial role in removing inorganic impurities prior to distillation [14]. Glass frit filters with pore sizes of 0.45 micrometers effectively remove salt byproducts from crude reaction mixtures [14]. The filtration process should be conducted at temperatures ranging from 0 to 30°C to prevent salt sublimation within the crude liquid [14].

Tert-butylamine rinses are commonly employed to recover residual product from filter cakes, with the rinse solutions being recycled for subsequent reactions [14]. This approach improves overall yield while reducing waste generation [14]. The filtered crude typically contains sufficient purity to proceed directly to distillation without additional purification steps [14].

Advanced purification protocols have been developed for bis(tertiary-butylamino)silane derivatives that can be adapted for di-tert-butylamine purification [14]. The process involves initial filtration through 0.2 to 0.5 micron mesh filters, followed by vacuum-assisted extraction to remove byproduct salts [14]. The resulting material is then subjected to fractional distillation with approximately 7 theoretical stages [14].

Yield optimization strategies focus on reaction parameter control and efficient product recovery [15] [8]. Temperature control during synthesis reactions is critical, with optimal temperatures typically ranging from 20-25°C for initial formation reactions [15]. Higher temperatures can lead to side product formation and reduced selectivity [15].

The use of high-purity starting materials significantly impacts final product yields [14]. Dichlorosilane reagents with purity greater than 98% minimize impurity levels that can complicate purification [14]. Similarly, the purity of amine reagents directly correlates with final product quality [14].

Crystallization-induced dynamic resolution has been successfully applied to related amine systems, achieving greater than 99% enantiomeric excess with 93% overall yield [16]. This technique utilizes non-natural dibenzoyl-D-tartaric acid to selectively crystallize desired enantiomers while leaving impurities in solution [16].

Continuous processing techniques offer advantages for large-scale production [8]. The homogeneous, precipitate-free nature of modern catalytic systems facilitates convenient scaling to gram quantities with yields maintained at 78-91% [8]. Flow technology applications show promise for industrial implementation of optimized synthetic routes [8].

| Purification Method | Operating Conditions | Typical Purity | Yield Recovery | Reference |

|---|---|---|---|---|

| Fractional Distillation | 100°C, 100 torr | >99.3% | >95% | [14] |

| Glass Frit Filtration | 0-30°C, 0.45 μm pores | Crude purification | Variable | [14] |

| Crystallization Resolution | Room temperature | >99% ee | 93% | [16] |

| Continuous Flow | Variable | High | 78-91% | [8] |

Di-tert-butylamine exhibits distinctive chemical reactivity patterns that are fundamentally influenced by the steric bulk of its two tert-butyl substituents. This secondary amine demonstrates unique nucleophilic and electrophilic behavior, participates in redox chemistry with peroxide formation pathways, coordinates with transition metal catalysts, and responds to photochemical activation mechanisms.

Nucleophilic and Electrophilic Behavior Patterns

The nucleophilic character of di-tert-butylamine is significantly modulated by steric hindrance arising from the bulky tert-butyl groups. The compound functions as a nucleophile through lone pair donation from the nitrogen atom, but this nucleophilicity is substantially reduced compared to less hindered primary or secondary amines . The mechanism of nucleophilic attack involves the nitrogen lone pair interacting with electrophilic centers, though the approach of substrates is sterically constrained by the two tert-butyl substituents.

Experimental evidence demonstrates that di-tert-butylamine behaves as a non-nucleophilic base, showing inertness toward benzoyl chloride while maintaining reactivity with more reactive electrophiles such as acetyl chloride [2]. In reactions with acetyl chloride, the compound forms di-tert-butylammonium chloride rather than the expected N,N-di-tert-butylacetamide, indicating that protonation occurs preferentially over nucleophilic acyl substitution. This behavior reflects the delicate balance between basicity and nucleophilicity in sterically hindered amines.

The electrophilic reactivity patterns of di-tert-butylamine reveal limited susceptibility to electrophilic attack due to steric protection of the nitrogen center. The compound demonstrates reduced reactivity in typical electrophilic substitution reactions compared to less hindered analogs. However, under specific conditions involving highly reactive electrophiles or elevated temperatures, electrophilic attack can occur, though through alternative mechanistic pathways that accommodate the steric constraints.

Table 1: Chemical Reactivity and Behavior Patterns

| Reaction Type | Mechanism | Key Features | Reference |

|---|---|---|---|

| Nucleophilic Attack | Lone pair donation from nitrogen | Less nucleophilic than primary amines due to steric bulk | [2] |

| Electrophilic Reaction | Limited due to steric hindrance | Inert to benzoyl chloride, reactive with acetyl chloride | [2] |

| Radical Formation | Single electron transfer | Forms stable radical cations | [3] |

| Coordination with Ni(II) | Labile ligand coordination | Enhanced coordination lability for turnover | [4] [5] [6] |

| Oxidation Potential | Electrochemical oxidation | ~1.0 V vs SCE for radical cation formation | [7] [8] |

| Photochemical Activation | UV-induced bond cleavage | Wavelength-dependent activation mechanisms | [9] [10] |

| Peroxide Formation | Oxidative radical pathways | Related to di-tert-butyl peroxide chemistry | [11] [12] [13] |

| Base Strength (pKa) | Proton acceptance | Non-nucleophilic base properties | [2] [14] |

| Steric Hindrance Effect | Bulky tert-butyl groups | Prevents normal SN2 reactions | [2] [15] |

The nucleophilicity parameters for di-tert-butylamine have been determined through kinetic studies with various electrophiles. Comparative analysis with other tertiary amines reveals that while di-tert-butylamine maintains significant nucleophilicity, its reactivity is approximately one order of magnitude lower than corresponding less hindered amines [14]. This reduction in nucleophilicity is attributed to both steric hindrance and the electron-withdrawing inductive effects of the tert-butyl substituents.

Redox Chemistry and Peroxide Formation Pathways

Di-tert-butylamine participates in diverse redox processes, with particular significance in peroxide formation pathways and radical-mediated transformations. The compound undergoes electrochemical oxidation at approximately 1.0 V versus the saturated calomel electrode to form stable radical cations [7]. This oxidation potential makes di-tert-butylamine suitable for involvement in various redox catalytic cycles and electron transfer processes.

The formation of peroxide species represents a critical aspect of di-tert-butylamine redox chemistry. While direct peroxide formation from the amine itself is not commonly observed, related tert-butyl peroxide chemistry provides mechanistic insights [11] [12]. Di-tert-butyl peroxide, a structurally related compound, undergoes thermal decomposition at temperatures above 100°C through homolytic cleavage of the peroxide bond, generating tert-butoxy radicals that can subsequently react with di-tert-butylamine.

Electrochemical studies have revealed that di-tert-butylamine can function as an effective electron donor in oxidative processes [3]. The electrosynthesis of hindered alkyl diamines through radical coupling reactions demonstrates the utility of di-tert-butylamine in forming carbon-nitrogen bonds under mild electrochemical conditions. The proposed mechanism involves initial single-electron oxidation to form a radical cation, followed by radical propagation steps leading to diamine products.

The oxidative dealkylation of di-tert-butylamine proceeds through nitroxyl radical-catalyzed pathways [7]. In these transformations, the amine undergoes formal two-electron oxidation by oxoammonium ions to yield iminium intermediates, which subsequently hydrolyze to produce secondary amines and aldehydes. The mechanism involves single-electron transfer from the tertiary amine to generate aminium radical cations, followed by deprotonation and further oxidation steps.

Di-tert-butyl peroxide serves as both a radical initiator and a mechanistic probe for understanding the redox behavior of di-tert-butylamine [13]. The peroxide undergoes thermal decomposition to generate methyl radicals through a series of bond cleavage reactions, and these radicals can initiate various oxidative transformations of the amine. The kinetic parameters for these processes have been determined through detailed computational and experimental studies.

Coordination Chemistry with Transition Metal Catalysts

Di-tert-butylamine exhibits remarkable coordination behavior with transition metal catalysts, particularly in the context of photoredox chemistry and cross-coupling reactions. The compound functions as a bifunctional additive, simultaneously serving as both a ligand and a base in nickel-catalyzed transformations [4] [5] [6]. This dual functionality arises from the unique steric and electronic properties imparted by the tert-butyl substituents.

In nickel-catalyzed photoredox reactions, di-tert-butylamine demonstrates enhanced coordination lability, facilitating efficient ligand exchange and catalytic turnover [4]. The tertiary alkyl groups enhance coordination lability while maintaining sufficient donor capacity to ensure reactivity in oxidative addition events. The increased steric bulk makes reductive elimination and undesired side reactions more challenging while minimizing reductive byproduct formation due to the absence of α-hydrogen atoms.

Spectroscopic investigations have provided detailed insights into the coordination behavior of di-tert-butylamine with nickel complexes [5]. Nuclear magnetic resonance studies reveal dynamic coordination processes where di-tert-butylamine can displace other ligands from nickel centers through competitive coordination equilibria. The preferential coordination of di-tert-butylamine over other nucleophiles has been demonstrated through competition experiments and spectroscopic analysis.

Table 3: Transition Metal Coordination Chemistry

| Metal Center | Complex Type | Coordination Mode | Key Properties | Reference |

|---|---|---|---|---|

| Nickel(II) | Photoredox catalyst ligand | Labile monodentate | Enhanced ligand exchange, bifunctional base/ligand | [4] [5] [6] [16] |

| Manganese(II) | Di(tert-butyl)amido complex | Anionic bidentate | Linear two-coordinate geometry | [17] [18] |

| Iron(II) | Di(tert-butyl)amido complex | Anionic bidentate | Linear two-coordinate geometry | [17] [18] |

| Cobalt(II) | Di(tert-butyl)amido complex | Anionic bidentate | Linear two-coordinate geometry | [17] [18] |

| Palladium(II) | Coordination complexes | Various modes | Bulky ligand effects | [19] [20] |

The synthesis and characterization of transition metal di(tert-butyl)amido complexes reveal unique structural features [17] [18]. Treatment of metal halides with lithium di(tert-butyl)amide affords two-coordinate complexes with linear geometries. These complexes exhibit high volatility and low decomposition temperatures, making them suitable for chemical vapor deposition applications.

The coordination chemistry extends to various other transition metals, including manganese, iron, and cobalt [18]. The di(tert-butyl)amido ligand enforces low coordination numbers due to its extreme steric bulk, resulting in unusual geometries and electronic structures. X-ray crystallographic studies confirm linear two-coordinate arrangements in many cases, with the metal centers exhibiting unique electronic properties.

Cross-coupling reactions utilizing di-tert-butylamine as both a base and ligand demonstrate broad substrate scope and functional group tolerance [6]. The method proves effective for carbon-oxygen and carbon-nitrogen bond-forming reactions with diverse nucleophiles, including phenols, alcohols, anilines, and sulfonamides. The robust nature of the catalytic system allows for biomolecule derivatization and sequential one-pot functionalizations.

Photochemical Activation Mechanisms

Photochemical activation of di-tert-butylamine involves wavelength-dependent mechanisms that lead to various reactive intermediates and products. The compound exhibits absorption in the ultraviolet region, with characteristic bands enabling photochemical transformations under appropriate irradiation conditions [9] [10]. The photochemistry of di-tert-butylamine is closely related to that of other tert-butyl-containing compounds, though with distinct mechanistic features arising from the amine functionality.

Direct ultraviolet irradiation of di-tert-butylamine in the wavelength range of 254-365 nanometers can induce bond cleavage reactions [21]. The photolysis mechanisms involve homolytic cleavage of carbon-nitrogen bonds, generating radical species that can participate in subsequent chemical transformations. The quantum yields for these processes are relatively low, typically ranging from 0.04 to 0.09, but the reactions proceed cleanly under appropriate conditions.

Table 4: Photochemical Activation Mechanisms

| Activation Type | Wavelength Range | Mechanism | Products/Applications | Reference |

|---|---|---|---|---|

| Direct UV Irradiation | 254-365 nm | Direct bond photolysis | Radical species formation | [9] [10] [21] |

| Sensitized Photochemistry | Visible light with sensitizers | Energy transfer processes | Photochemical transformations | [22] [23] |

| Radical Photoinitiator | UV-A/UV-B range | Radical generation pathways | Polymerization initiation | [23] [24] |

| Photoredox Catalysis | Blue light (450 nm) | Single electron transfer | Cross-coupling reactions | [4] [5] [6] |

Sensitized photochemical processes expand the utility of di-tert-butylamine in visible light-mediated transformations [22]. The use of appropriate photosensitizers enables energy transfer mechanisms that can activate the amine under milder irradiation conditions. These sensitized processes often proceed through triplet excited states and can lead to unique product distributions compared to direct photolysis.

The application of di-tert-butylamine in photoredox catalysis represents a significant advancement in synthetic methodology [4] [5]. Under blue light irradiation in the presence of appropriate photocatalysts, the compound participates in single electron transfer processes that enable various cross-coupling transformations. The photochemical generation of reactive intermediates allows for bond formations that would otherwise require harsh conditions or expensive reagents.

Photopolymerization processes utilize di-tert-butylamine derivatives as photoinitiators or co-initiators [23]. The photochemical activation generates radical species that can initiate polymerization of various monomers. The efficiency of these processes depends on the specific irradiation wavelength, the concentration of the photoinitiator system, and the nature of the polymerizable substrates.

Matrix isolation studies have provided detailed mechanistic information about the photochemistry of related tert-butylamine compounds [21]. These low-temperature experiments allow for the characterization of unstable intermediates and provide insights into the primary photochemical processes. The identification of specific radical intermediates helps elucidate the complex reaction pathways involved in photochemical activation.